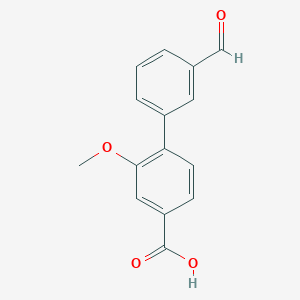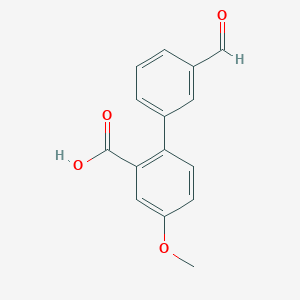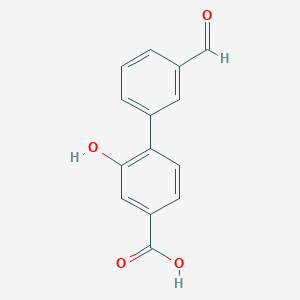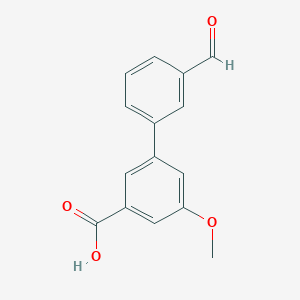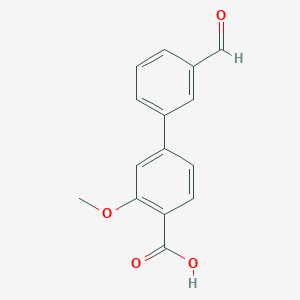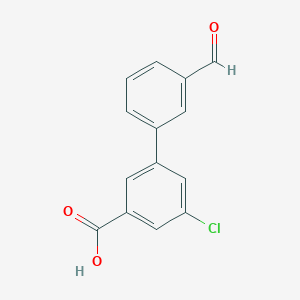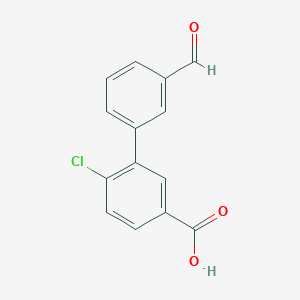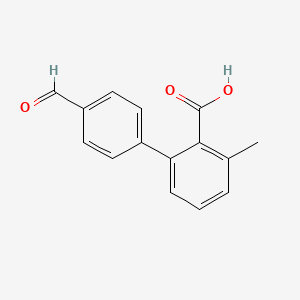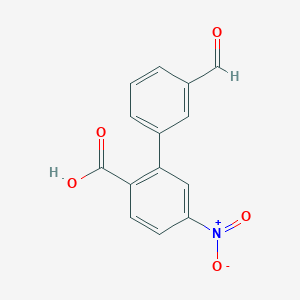
4-Chloro-2-(3-formylphenyl)benzoic acid, 95%
説明
4-Chloro-2-(3-formylphenyl)benzoic acid, 95% (4-Cl-3FPBA) is a versatile compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 214.57 g/mol, and is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). 4-Cl-3FPBA is a useful reagent for a variety of organic synthesis reactions, and has been used in the synthesis of various bioactive compounds.
科学的研究の応用
4-Chloro-2-(3-formylphenyl)benzoic acid, 95% is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It has been used in the synthesis of various bioactive compounds, such as antibiotics, antivirals, and anticancer agents. 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% has also been used in the synthesis of new materials, such as polymers, dyes, and catalysts. In addition, 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% has been used in the synthesis of new drugs, such as anti-inflammatory agents and antipsychotics.
作用機序
The mechanism of action of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% is not well understood. However, it is thought to act as an alkylating agent, which means that it can form covalent bonds with DNA and other cellular components. This can lead to the inhibition of cell growth and division, as well as the induction of apoptosis. In addition, 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% has been shown to interact with proteins, enzymes, and other molecules in the cell, which can lead to the modulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% are not well understood. However, it has been shown to have antifungal, antibacterial, and antiviral properties. In addition, 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anticancer properties. It has also been shown to modulate the activity of various enzymes, proteins, and other molecules in the cell, which can lead to the regulation of various cellular processes.
実験室実験の利点と制限
4-Chloro-2-(3-formylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and readily available. Additionally, 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments. It is a highly reactive compound, and must be handled with caution. In addition, it can be toxic if inhaled or ingested, and should be handled in a well-ventilated area. Finally, 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% should not be used in experiments involving human subjects.
将来の方向性
There are a number of potential future directions for 4-Chloro-2-(3-formylphenyl)benzoic acid, 95%. One potential direction is the development of new synthetic methods for the synthesis of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95%. Another potential direction is the development of new applications for 4-Chloro-2-(3-formylphenyl)benzoic acid, 95%, such as the synthesis of new drugs, materials, and catalysts. Additionally, further research into the biochemical and physiological effects of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% could lead to the development of new treatments for various diseases. Finally, further research into the mechanism of action of 4-Chloro-2-(3-formylphenyl)benzoic acid, 95% could lead to a better understanding of the compound and its potential therapeutic applications.
合成法
4-Chloro-2-(3-formylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Grignard reaction, the Claisen condensation, and the Williamson ether synthesis. The most common method of synthesis is the Grignard reaction, which involves the reaction of a Grignard reagent with 4-chlorobenzaldehyde. The reaction is typically carried out in anhydrous conditions in the presence of a base such as potassium carbonate or sodium hydroxide. The Claisen condensation is also a popular method of synthesis, which involves the reaction of 4-chlorobenzaldehyde with an ester in the presence of a base such as sodium hydroxide. The Williamson ether synthesis is another method of synthesis, which involves the reaction of an alkoxide with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
特性
IUPAC Name |
4-chloro-2-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNQNVMSBGIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688888 | |
| Record name | 5-Chloro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-13-7 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





